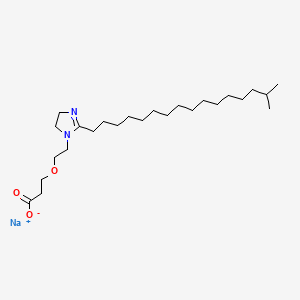

Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate

Description

Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate is a sodium salt featuring a dihydroimidazole core substituted with a branched 15-methylhexadecyl chain. The propionate group is connected via an ethoxy linker, enhancing water solubility while the long alkyl chain contributes to lipophilicity.

Properties

CAS No. |

97158-48-0 |

|---|---|

Molecular Formula |

C25H47N2NaO3 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

sodium;3-[2-[2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |

InChI |

InChI=1S/C25H48N2O3.Na/c1-23(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-26-18-19-27(24)20-22-30-21-17-25(28)29;/h23H,3-22H2,1-2H3,(H,28,29);/q;+1/p-1 |

InChI Key |

FSCRJUUIABKBCD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the long alkyl chain and the ethoxypropionate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity of the Imidazole Ring

The 4,5-dihydroimidazole moiety is susceptible to electrophilic substitution and coordination reactions due to its aromatic nitrogen atoms. Key reactions include:

Functional Group Transformations

The propionate group and ether linkage may participate in hydrolysis or redox processes:

| Functional Group | Reaction | Conditions | Products |

|---|---|---|---|

| Sodium Propionate | Acidification (HCl) | Room temperature | Free propionic acid + NaCl |

| Ether Linkage | Oxidative cleavage (KMnO₄, H⁺) | Heat | Aldehydes/carboxylic acids |

Interactions with Biomolecules

The compound’s amphiphilic structure suggests potential interactions with lipids and proteins:

-

Lipid Bilayers : The 15-methylhexadecyl chain integrates into hydrophobic domains, altering membrane permeability .

-

Enzyme Binding : Imidazole derivatives often inhibit cytochrome P450 enzymes via heme iron coordination .

Stability Under Environmental Conditions

| Factor | Effect | Mechanism |

|---|---|---|

| Light | Photodegradation (UV exposure) | Radical formation at imidazole ring |

| Temperature | Decomposition >200°C | Cleavage of ether/propionate bonds |

Synthetic Modifications

While no direct synthesis data exists for this compound, its derivatives may undergo:

-

Quaternization : Reaction with methyl iodide to enhance surfactant properties.

-

Esterification : Propionate group conversion to esters for improved lipophilicity.

Key Limitations in Current Data

-

No experimental kinetic or thermodynamic parameters are available for this compound.

-

Biological activity studies are absent in the reviewed sources.

Scientific Research Applications

Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a biochemical probe or a component in biological assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or other biomolecules, while the long alkyl chain can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Sodium 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propanoate

- Structure : Similar backbone but substituted with a linear heptyl (C7) chain.

- Molecular Formula : C₁₅H₂₇N₂NaO₃; Molecular Weight : 306.38 g/mol .

- Key Differences :

- Alkyl Chain : Shorter chain reduces hydrophobicity, leading to higher critical micelle concentration (CMC) compared to the target compound.

- Applications : Likely used in milder surfactant systems due to moderate lipophilicity.

Sodium (Z)-3-[2-[2-(Heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl]ethoxy]propionate

- Structure : Unsaturated heptadecenyl (C17:1) chain with a Z-configuration double bond.

- Solubility: Enhanced solubility in organic solvents compared to saturated analogs .

Methyl 2-Hydroxymethyl-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate

- Structure : Aryl-substituted imidazole with a tetrazole biphenyl group and methyl ester.

- Key Differences :

Data Table: Structural and Functional Comparison

Q & A

Basic: What are the established synthetic routes for Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves alkylation of imidazole precursors followed by carboxylation and sodium salt formation. Key steps include:

- Alkylation: Reacting 4,5-dihydro-1H-imidazole with 15-methylhexadecyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Ethoxypropionate Introduction: Coupling the alkylated imidazole with ethyl 3-bromopropionate via nucleophilic substitution, followed by hydrolysis with NaOH to form the sodium carboxylate .

Critical Parameters: - Catalyst Choice: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

A multi-technique approach is employed:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths (e.g., C-N: 1.32 Å) and confirms stereochemistry .

Advanced: How can SHELX software address challenges in resolving structural ambiguities via X-ray crystallography?

Methodological Answer:

SHELX (e.g., SHELXL) refines structures by:

- Handling Twinning: The

TWINcommand models pseudo-merohedral twinning, common in imidazole derivatives due to flexible alkyl chains . - Disorder Resolution: Split-atom models (e.g.,

PARTinstructions) resolve positional disorder in the 15-methylhexadecyl chain . - Validation:

PLATONchecks for missed symmetry and hydrogen bonding networks, ensuring structural reliability .

Advanced: How does alkyl chain variation (e.g., 15-methylhexadecyl) impact physicochemical properties, and what methods quantify these effects?

Methodological Answer:

Effects:

- Solubility: Longer alkyl chains reduce aqueous solubility; log P values increase by ~0.5 per methylene group .

- Thermal Stability: Differential scanning calorimetry (DSC) shows melting points decrease with branching (e.g., 15-methylhexadecyl vs. linear hexadecyl) .

Experimental Approaches: - Surface Tension: Du Noüy ring method measures critical micelle concentration (CMC) to assess amphiphilicity .

- Dynamic Light Scattering (DLS): Quantifies self-assembly into micelles/nanoparticles in aqueous media .

Advanced: What computational strategies model this compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts binding to targets like cytochrome P450 (CYP3A4) using the compound’s 3D structure (PDB: 4WME). Key interactions include hydrophobic contacts with the alkyl chain and hydrogen bonds via the carboxylate .

- MD Simulations (GROMACS): Simulates lipid bilayer penetration over 100 ns trajectories; the 15-methylhexadecyl chain enhances membrane partitioning .

Validation: Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for imidazole derivatives?

Methodological Answer:

Common Contradictions: Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

- Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.5) or serum protein content alter bioavailability .

- Purity: HPLC-UV (λ = 254 nm) confirms >95% purity; impurities >5% skew dose-response curves .

Resolution Strategies: - Meta-Analysis: Use PRISMA guidelines to aggregate data from PubMed/Scopus, adjusting for covariates (e.g., cell line, incubation time) .

- Dose-Response Replication: Standardize protocols (e.g., CLSI M07-A10 for bacteria) across labs .

Advanced: What analytical techniques detect degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation (ICH Q1A): Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and UV light (254 nm) for 14 days .

- LC-MS/MS: Identifies degradation products (e.g., imidazole ring oxidation at m/z +16) using a C18 column and 0.1% formic acid mobile phase .

Stability Criteria: Acceptable degradation is <5% under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.